molecular formula C14H10BrF3N2O2 B1407875 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid CAS No. 75369-60-7

5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid

Cat. No.: B1407875
CAS No.: 75369-60-7
M. Wt: 375.14 g/mol
InChI Key: DPVZCCDJNSXPLA-UHFFFAOYSA-N
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Description

5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to an amino-substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-amino-3-(trifluoromethyl)benzoic acid, followed by coupling with 2-methyl-3-nitropyridine. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrobenzoic acid
  • 3-(Trifluoromethyl)aniline
  • 2-Methyl-3-nitropyridine

Uniqueness

5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is unique due to the combination of its bromine, trifluoromethyl, and amino-substituted phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structure, and various biological activities, including anticancer, antibacterial, and antifungal properties.

  • IUPAC Name : this compound
  • CAS Number : 75369-60-7
  • Molecular Formula : C13H10BrF3N2O2
  • Molecular Weight : 351.13 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The specific synthetic pathways can vary, but they generally include bromination, trifluoromethylation, and amination steps to construct the final compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of nicotinic acid have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Example APanc-1 (pancreatic cancer)0.051
Example BBxPC-3 (pancreatic cancer)0.066
Example CWI38 (normal human fibroblast)0.36

These findings suggest that the compound may act through mechanisms such as DNA intercalation or inhibition of specific cellular pathways involved in cancer progression .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae15.6

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Comparative studies have shown that it outperforms standard antifungal agents like fluconazole:

Fungal StrainMIC (µg/mL)
Candida albicans62.5
Aspergillus niger31.25

This broad-spectrum antifungal activity highlights its potential utility in treating fungal infections .

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of compounds related to this compound:

  • Pancreatic Cancer Study : A study involving various derivatives showed that modifications in the trifluoromethyl group significantly enhanced anticancer activity against pancreatic cancer cells.
  • Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related compound against MRSA infections, indicating a promising alternative to traditional antibiotics.

Properties

IUPAC Name

5-bromo-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2O2/c1-7-10(14(16,17)18)3-2-4-11(7)20-12-9(13(21)22)5-8(15)6-19-12/h2-6H,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZCCDJNSXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=C(C=N2)Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat in an oil bath at 170° C. a mixture of 15 g. of 5-bromo-2-chloro-nicotinic acid, 12.2 g. of 2-methyl-3-trifluoromethyl aniline and 60 g. of phenol for three hours. Treat the resulting reaction mixture with ether and 5% sodium bicarbonate solution, concentrate and steam distil to obtain an oily residue. Dissolve the oily residue in dilute sodium hydroxide solution, acidify with dilute hydrochloric acid and filter. Recrystallize the product from methanol to yield 5-bromo-2-(2-methyl-3-trifluoromethylanilino) nicotinic acid, m.p. 222°-224° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.